3-(Methylthio)-5-nitropyridine
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Overview
Description
3-(Methylthio)-5-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methylthio group at the 3-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)-5-nitropyridine typically involves the nitration of 3-(Methylthio)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylthio)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 3-(Methylsulfinyl)-5-nitropyridine, 3-(Methylsulfonyl)-5-nitropyridine.
Reduction: 3-(Methylthio)-5-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylthio)-5-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-5-nitropyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methylthio group can modulate the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
- 3-(Methylthio)pyridine
- 3-(Methylthio)-2-nitropyridine
- 3-(Methylthio)-4-nitropyridine
Comparison: 3-(Methylthio)-5-nitropyridine is unique due to the specific positioning of the nitro group at the 5-position, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable target for research and development.
Properties
IUPAC Name |
3-methylsulfanyl-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-2-5(8(9)10)3-7-4-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXVFOZKSKMGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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